1,1,2,3,3,3-Hexafluoropropane-1,2-diol

Description

Contextualization within Per- and Polyfluorinated Organic Compound Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain. This class of compounds has been the subject of intense research due to their unique properties, including high thermal and chemical stability. While much of the focus has been on perfluoroalkyl acids (PFAAs) and their environmental impact, the broader field of PFAS research encompasses a vast chemical space with diverse functionalities, including alcohols and diols. Fluorinated diols are of interest for their potential use as specialized solvents, monomers for fluorinated polymers, and as building blocks in the synthesis of more complex fluorinated molecules.

Definitional Framework and Isomeric Considerations for Hexafluoropropane Diols

Hexafluoropropane diols are derivatives of propane (B168953) that contain six fluorine atoms and two hydroxyl (-OH) groups. The relative positions of these functional groups give rise to several structural isomers, each with distinct chemical characteristics. A key distinction in diols is the arrangement of the hydroxyl groups. Vicinal diols have hydroxyl groups on adjacent carbon atoms, while geminal diols have both hydroxyl groups attached to the same carbon atom. nih.govlibretexts.org

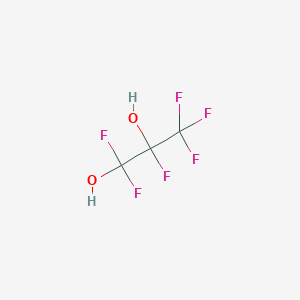

1,1,2,3,3,3-Hexafluoropropane-1,2-diol is a vicinal diol. Its structure consists of a three-carbon propane backbone. One carbon atom is bonded to three fluorine atoms (a trifluoromethyl group, -CF₃). The adjacent, central carbon atom is bonded to one fluorine atom and one hydroxyl group. The terminal carbon atom at the other end is bonded to two fluorine atoms and one hydroxyl group.

The presence of two stereocenters in this compound means that it can exist as different stereoisomers.

A prominent isomer of this compound is 1,1,1,3,3,3-Hexafluoropropane-2,2-diol. This compound is a geminal diol, with both hydroxyl groups located on the central carbon atom. chemeo.comresearchgate.net This structural difference leads to significant variations in their chemical properties and synthesis.

Geminal diols are often formed by the hydration of a ketone. researchgate.net In the case of 1,1,1,3,3,3-Hexafluoropropane-2,2-diol, it is the hydrate (B1144303) of hexafluoroacetone (B58046). While many geminal diols are unstable and readily dehydrate back to the corresponding ketone, the strong electron-withdrawing effect of the two trifluoromethyl groups in hexafluoroacetone stabilizes the gem-diol form. researchgate.net

The synthesis of this compound, as a vicinal diol, would theoretically proceed via the dihydroxylation of hexafluoropropene (B89477). Common reagents for this transformation include osmium tetroxide and potassium permanganate (B83412). masterorganicchemistry.com

Below is a table comparing the structural and general properties of these two isomers.

| Property | This compound (Vicinal) | 1,1,1,3,3,3-Hexafluoropropane-2,2-diol (Geminal) |

| Structure | CF₃-CHF-CF₂OH | CF₃-C(OH)₂-CF₃ |

| Hydroxyl Group Position | Adjacent carbons | Same carbon |

| CAS Number | Not readily available | 677-71-4 chemeo.com |

| Precursor | Hexafluoropropene (theoretical) | Hexafluoroacetone researchgate.net |

| General Stability | Generally stable | Stabilized by electron-withdrawing groups |

Evolution of Research in Fluorinated Alcohols and Diols

The study of fluorinated alcohols has a rich history, driven by their unique solvent properties and applications in synthesis. Compounds like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are well-known for their ability to dissolve a wide range of polymers and to act as a non-nucleophilic acidic solvent in various chemical reactions. google.comacs.org The development of fluorinated diols is a natural extension of this research, exploring how the presence of a second hydroxyl group influences the properties and reactivity of these molecules. Research in this area is often aimed at creating novel monomers for fluorinated polymers with tailored properties, such as improved thermal stability, chemical resistance, and specific surface characteristics.

Structure

3D Structure

Properties

Molecular Formula |

C3H2F6O2 |

|---|---|

Molecular Weight |

184.04 g/mol |

IUPAC Name |

1,1,2,3,3,3-hexafluoropropane-1,2-diol |

InChI |

InChI=1S/C3H2F6O2/c4-1(10,2(5,6)7)3(8,9)11/h10-11H |

InChI Key |

XZUFJUJMSCHNDB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)(F)F)(C(F)(F)F)(O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,2,3,3,3 Hexafluoropropane 1,2 Diol

Strategic Design of Synthetic Pathways from Fluorinated Precursors

The creation of 1,1,2,3,3,3-Hexafluoropropane-1,2-diol necessitates strategic planning, primarily starting from readily available fluorinated precursors. The primary approaches involve either building the diol functionality onto a pre-existing hexafluoropropane backbone or introducing fluorine atoms into a propane-1,2-diol scaffold.

Investigations into Addition Reactions to Hexafluoropropene (B89477) for Diol Formation

Hexafluoropropene (HFP) serves as a logical starting point for synthesizing this compound. The presence of a carbon-carbon double bond allows for various addition reactions to install the two hydroxyl groups.

One explored avenue is free-radical addition . Research has shown that peroxide or γ-ray initiated reactions can facilitate the addition of alcohols and diols to hexafluoropropene. researchgate.net These reactions are typically regiospecific, with the attacking radical adding preferentially to the difluoromethylene (CF₂) side of the double bond. researchgate.net While this method is effective for creating carbon-carbon bonds and adding single hydroxyl-containing groups, adapting it for a vicinal diol synthesis is complex and can result in mixtures of diastereoisomers. researchgate.net

A more direct method is the dihydroxylation of the alkene . This standard organic transformation can be applied to HFP to form the target 1,2-diol. Two primary dihydroxylation strategies are available, differing in their stereochemical outcome:

Syn-dihydroxylation: This method adds both hydroxyl groups to the same face of the double bond. Reagents like cold, basic potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) are typically used for this transformation. libretexts.orgyoutube.com The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.org

Anti-dihydroxylation: This approach adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step process involving the initial epoxidation of the alkene with a peroxy acid, followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org The epoxide of HFP, hexafluoropropylene oxide (HFPO), is a known industrial chemical, making this a viable, though multi-step, pathway. wikipedia.orgresearchgate.net

| Method | Reagents | Stereochemistry | Key Intermediates |

| Free-Radical Addition | Diol, Peroxide or γ-rays | Mixture of diastereomers | Carbon-centered radicals |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO or K₃Fe(CN)₆ (oxidant) | Syn | Cyclic osmate ester |

| Anti-Dihydroxylation | 1. Peroxy acid (e.g., mCPBA)2. H₃O⁺ | Anti | Epoxide (HFPO) |

Explorations of Selective Fluorination Techniques for Propane-1,2-diol Scaffolds

An alternative synthetic strategy involves starting with a non-fluorinated scaffold, propane-1,2-diol, and selectively introducing fluorine atoms. However, the selective fluorination of diols presents significant challenges. researchgate.net Converting a hydroxyl group to a fluoride (B91410) often requires harsh reagents, and achieving selectivity between the primary and secondary hydroxyl groups of propane-1,2-diol is difficult.

Furthermore, traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can promote side reactions. Recent advancements have introduced milder and more selective reagents. For instance, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been used for stereoselective fluorination on complex molecules, often guided by chiral auxiliaries. mdpi.com While this demonstrates the potential for controlled fluorination, applying it to achieve the specific 1,1,2,3,3,3-hexafluoro substitution pattern on a simple diol remains a formidable synthetic hurdle that would likely involve multiple protection, activation, and fluorination steps.

Mechanistic Studies of Diol Formation from Hexafluoroacetone (B58046) and Related Compounds

Hexafluoroacetone (HFA) is a highly reactive, electrophilic ketone due to the strong electron-withdrawing nature of its two trifluoromethyl groups. wikipedia.org When exposed to water, HFA readily forms its hydrate (B1144303), 1,1,1,3,3,3-hexafluoropropane-2,2-diol. wikipedia.orgchemicalbook.com It is crucial to note that this is a geminal diol (both hydroxyls on the same carbon), not the vicinal diol (hydroxyls on adjacent carbons) that is the subject of this article.

However, HFA can serve as a key building block in multi-step syntheses. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. wikipedia.org A synthetic route could involve the reaction of HFA with a suitable one-carbon nucleophile to form a C-C bond, followed by subsequent transformations. For example, a process could be envisioned where HFA is reacted to form a more complex intermediate which is then reduced and manipulated to yield the target this compound structure. The key mechanistic feature is the use of HFA's reactivity to construct the C(CF₃)₂ portion of the carbon backbone. wikipedia.org

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical aspect of synthesizing complex molecules, particularly for applications in pharmaceuticals and materials science. nih.gov For this compound, which contains a chiral center at the C-2 position, controlling the stereochemistry is paramount.

The most direct way to control stereochemistry is through the dihydroxylation of hexafluoropropene.

Sharpless Asymmetric Dihydroxylation : This powerful method allows for the enantioselective synthesis of vicinal diols from alkenes. organic-chemistry.orgwikipedia.org By using a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand, one can selectively produce either the (R) or (S) enantiomer of the diol. wikipedia.orgencyclopedia.pubopenochem.org Commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the catalyst and the appropriate chiral ligand to favor the formation of a specific enantiomer. organic-chemistry.org Applying this method to hexafluoropropene would be a premier strategy for obtaining enantiomerically pure this compound. The reaction is known to be highly site-selective, typically favoring the more electron-rich double bond in a molecule. wikipedia.org

In contrast, methods like free-radical addition generally offer poor stereochemical control and often result in the formation of mixtures of diastereoisomers. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry encourage the development of synthetic processes that are environmentally benign and efficient. tandfonline.comrsc.orgrsc.org Key metrics for evaluating the "greenness" of a reaction include atom economy, which measures how many atoms from the reactants are incorporated into the final product. primescholars.com

Addition reactions are inherently atom-economical. primescholars.com A reaction with 100% atom economy generates no waste, as all reactant atoms are found in the desired product.

| Synthetic Route | Reaction Type | Atom Economy | Green Chemistry Considerations |

| Dihydroxylation of HFP | Addition | High | Catalytic versions (e.g., using catalytic OsO₄) are preferred over stoichiometric reagents. Reduces use of toxic heavy metals. organic-chemistry.orgharvard.edu |

| Fluorination of Propane-1,2-diol | Substitution | Low | Often requires multiple steps with protecting groups and stoichiometric fluorinating agents, generating significant waste byproducts. primescholars.com |

| Synthesis from HFA | Multi-step | Low to Moderate | Involves multiple reaction steps, including additions and reductions, which lowers the overall atom economy and increases the E-factor (waste generated per kg of product). |

The direct dihydroxylation of hexafluoropropene stands out as the most sustainable and atom-economical approach. The Sharpless asymmetric dihydroxylation is particularly advantageous because it uses only a catalytic amount of the toxic and expensive osmium tetroxide, with a less hazardous co-oxidant regenerating the catalyst. organic-chemistry.orgharvard.edu This catalytic approach aligns well with green chemistry principles by minimizing waste and energy consumption compared to stoichiometric reactions. google.com In contrast, multi-step syntheses, such as those starting from propane-1,2-diol or hexafluoroacetone, would have significantly lower atom economy and generate more chemical waste. primescholars.com The ongoing development of greener fluorination methods aims to reduce the environmental impact of producing valuable organofluorine compounds. researchgate.netsciencedaily.comsciencedaily.com

Theoretical and Computational Investigations of 1,1,2,3,3,3 Hexafluoropropane 1,2 Diol

Quantum Chemical Analysis of Molecular Geometry and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules, including their three-dimensional structure, electron distribution, and bond characteristics. For a molecule like 1,1,2,3,3,3-hexafluoropropane-1,2-diol, these methods can predict the influence of the numerous fluorine atoms on the diol functionality.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Bonding Characteristics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. It is particularly well-suited for exploring the conformational landscapes of flexible molecules like this compound.

The presence of two adjacent hydroxyl groups allows for the formation of intramolecular hydrogen bonds. The relative orientation of these hydroxyl groups, along with the bulky trifluoromethyl and difluoromethyl groups, would lead to a complex potential energy surface with several local minima corresponding to different conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed to locate these stable conformers and determine their relative energies. acs.org

Studies on other fluorinated diols have shown that the strength of intramolecular hydrogen bonding is significantly influenced by the electronegativity of the fluorine atoms. acs.org For this compound, it is expected that the electron-withdrawing effects of the fluorine atoms would increase the acidity of the hydroxyl protons, potentially leading to stronger intramolecular hydrogen bonds compared to their non-fluorinated counterparts.

The bonding characteristics can also be analyzed using DFT. The C-F, C-C, C-O, and O-H bond lengths and angles would be influenced by steric and electronic effects. The high degree of fluorination is expected to shorten the C-F bonds and slightly elongate the adjacent C-C bonds due to steric repulsion and inductive effects.

Illustrative DFT-Calculated Properties of a Fluorinated Diol

| Property | Calculated Value | Method |

| O-H Bond Length (Free) | 0.965 Å | B3LYP/6-311++G |

| O-H Bond Length (H-bonded) | 0.982 Å | B3LYP/6-311++G |

| C-O-H Angle | 108.5° | B3LYP/6-311++G |

| Dihedral Angle (HO-CC-OH) | ~60° (gauche) | B3LYP/6-311++G |

Ab Initio Calculations for High-Accuracy Property Prediction

For even higher accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions like hydrogen bonding.

High-level ab initio calculations could provide benchmark values for the geometric parameters, vibrational frequencies, and relative energies of the different conformers of this compound. These calculations would be particularly valuable for calibrating more computationally efficient DFT methods for broader explorations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in the condensed phase. By simulating a system containing many molecules of the diol, optionally in the presence of a solvent, MD can reveal information about intermolecular hydrogen bonding, aggregation behavior, and the influence of the solvent on conformational preferences.

For a polyfluorinated diol, MD simulations would be crucial for understanding how the interplay of hydrogen bonding and fluorophilic/fluorophobic interactions governs its bulk properties. The simulations would likely show a tendency for the hydroxyl groups to form hydrogen-bonded networks, while the fluorinated portions of the molecules might segregate, leading to nanoscale structural organization.

The choice of force field is critical for accurate MD simulations. A well-parameterized force field for fluorinated compounds would be necessary to correctly describe the electrostatic and van der Waals interactions.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its formation and its subsequent reactivity.

Transition State Characterization for Formation and Subsequent Reactivity

The formation of vicinal diols often proceeds through the oxidation of an alkene. libretexts.orgchemistrysteps.com For this compound, this would likely involve the dihydroxylation of hexafluoropropene (B89477). Computational methods can be used to model the reaction pathway, locate the transition state structures, and calculate the activation energies for this process. This would help in understanding the feasibility and stereoselectivity of the synthesis.

The subsequent reactivity of the diol, such as its oxidation or dehydration, can also be investigated. For example, the mechanism of acid-catalyzed dehydration to form a ketone or an epoxide could be elucidated by mapping the potential energy surface and identifying the lowest energy pathway.

Predictive Spectroscopic Modeling using Computational Chemistry

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

DFT and ab initio calculations can be used to compute the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure of the compound. Studies on similar fluorinated macromer diols have demonstrated the utility of DFT in interpreting experimental IR spectra, particularly in distinguishing between free and hydrogen-bonded hydroxyl groups. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions would be invaluable for assigning the peaks in experimental NMR spectra.

Illustrative Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Corresponding Functional Group |

| IR | ~3600 cm⁻¹ (sharp) | Free O-H stretch |

| IR | ~3450 cm⁻¹ (broad) | H-bonded O-H stretch |

| ¹⁹F NMR | -70 to -80 ppm | CF₃ group |

| ¹⁹F NMR | -110 to -130 ppm | CF₂ group |

| ¹H NMR | 4.0 to 5.0 ppm | C-H adjacent to OH and CF₂ |

| ¹³C NMR | 90 to 100 ppm | C-OH |

Spectroscopic Characterization and Structural Elucidation of 1,1,2,3,3,3 Hexafluoropropane 1,2 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Diols (¹H, ¹³C, ¹⁹F NMR)

A comprehensive search of scientific databases for ¹H, ¹³C, and ¹⁹F NMR data of 1,1,2,3,3,3-Hexafluoropropane-1,2-diol yielded no specific experimental spectra or published theoretical chemical shifts. For related fluorinated diols, NMR spectroscopy is a critical tool for structural elucidation.

¹H NMR: In proton NMR, the hydroxyl protons (-OH) of a diol would be expected to appear as a broad or sharp singlet, with its chemical shift being concentration and solvent dependent. The proton attached to the carbon-bearing a hydroxyl group would likely exhibit coupling with adjacent fluorine atoms.

¹³C NMR: The carbon spectrum would be expected to show signals for the three carbon atoms in the propane (B168953) backbone. The chemical shifts would be significantly influenced by the attached fluorine and hydroxyl groups. Furthermore, carbon-fluorine coupling (¹J-CF, ²J-CF, etc.) would be anticipated, providing valuable structural information.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be the most informative technique. The spectrum would be expected to show distinct signals for the different fluorine environments (e.g., -CF, -CF₂, -CF₃). The coupling patterns between non-equivalent fluorine atoms would be crucial in confirming the connectivity of the molecule.

Without experimental data, a predictive analysis remains speculative. The table below illustrates the type of data that would be expected from such an analysis.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental Infrared (IR) or Raman spectra for this compound have been found in the reviewed literature. Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this diol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Strong absorption bands in the 1000-1300 cm⁻¹ region would be characteristic of C-F stretching vibrations. C-O stretching vibrations would likely appear in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-F and C-C backbone vibrations would be expected to produce distinct signals.

The following table outlines the expected vibrational modes and their approximate wavenumbers.

Interactive Data Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

| C-F | Stretching | 1000-1300 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

A search for high-resolution mass spectrometry (HRMS) data for this compound did not yield any specific experimental results. HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to deduce its structure.

For this compound (C₃H₂F₆O₂), the exact mass can be calculated. Upon ionization, the molecular ion [M]⁺ would be expected to undergo fragmentation. Common fragmentation pathways for fluorinated alcohols often involve the loss of small molecules such as H₂O, HF, or CO, as well as cleavage of the carbon-carbon backbone. The fragmentation pattern would be crucial for confirming the structure.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | Data not available |

| [M-H₂O]⁺ | Data not available |

| [M-HF]⁺ | Data not available |

X-ray Diffraction Analysis for Solid-State Structural Determination (if applicable)

There is no information available in the scientific literature regarding the synthesis of a crystalline form of this compound, and consequently, no X-ray diffraction data has been reported. Should a crystalline sample be obtained, single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional molecular structure in the solid state. This would include precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

The table below indicates the type of crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Exploratory Applications in Polymer Science and Advanced Materials Engineering

Monomer Capabilities for Novel Fluorinated Polymer Architectures

There is currently a lack of available scientific literature detailing the use of 1,1,2,3,3,3-hexafluoropropane-1,2-diol as a monomer for creating new fluorinated polymer structures. While the synthesis of various fluorinated polymers is an active area of research, specific data on the incorporation of this particular diol is not present in the surveyed public domain.

Design and Synthesis of Fluorinated Polyethers and Polyesters Incorporating Diol Linkages

Integration into Specialty Fluoropolymer Backbones for Tuned Performance

The integration of fluorinated monomers into polymer backbones is a key strategy for tailoring material properties such as thermal stability, chemical resistance, and low surface energy. However, there is no specific information available on the integration of this compound into specialty fluoropolymer backbones. Research in this area tends to focus on other fluorinated diols.

Utility as Cross-linking Agents or Polymer Modifiers

The bifunctional nature of diols allows them to act as cross-linking agents, which can improve the mechanical properties and thermal stability of polymers. There is no available data to suggest that this compound has been investigated or utilized for this purpose. General principles of polymer chemistry would suggest its potential for such applications, but specific research findings are absent.

Contributions to Fluorinated Interfacial and Surface Chemistry

The incorporation of fluorinated moieties is a well-known method for modifying the surface properties of materials, often imparting hydrophobicity and oleophobicity. While the presence of six fluorine atoms in this compound suggests it could contribute to creating low-energy surfaces, there is no direct research available on its specific contributions to fluorinated interfacial and surface chemistry in polymers.

Environmental and Biogeochemical Transformations of Hexafluoropropane Diols

Abiotic Degradation Mechanisms in Environmental Compartments (e.g., hydrolysis, photolysis)

Abiotic degradation processes, such as hydrolysis and photolysis, are crucial in determining the environmental persistence of chemical compounds.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. For 1,1,2,3,3,3-Hexafluoropropane-1,2-diol, the presence of hydroxyl (-OH) groups on adjacent carbons (a vicinal diol) suggests that its reactivity towards hydrolysis might differ from its non-hydroxylated counterparts. While direct studies on the hydrolysis of this specific diol are not readily available, research on other fluorinated compounds provides some context. For instance, the hydrolysis of fluorinated esters and amides has been shown to occur under certain conditions, leading to the formation of corresponding acids and alcohols. acs.org However, the carbon-fluorine bond itself is exceptionally strong and generally resistant to hydrolysis under typical environmental conditions. numberanalytics.com The silicon-fluorine bond, in contrast, is more prone to hydrolysis. nih.gov For non-fluorinated diols, hydrolysis of related compounds like epoxides in water can lead to their formation. core.ac.uk The rate of hydrolysis can be influenced by pH, with some reactions being favored under acidic or alkaline conditions. acs.orgnih.gov

Photolysis: Photolysis involves the degradation of molecules by light. Direct photolysis occurs when a molecule absorbs light and undergoes a transformation. Indirect photolysis involves other light-absorbing species in the environment, such as hydroxyl radicals (•OH), which then react with the compound of interest. nih.govnih.gov

Studies on the aqueous photolysis of other fluorinated alcohols, such as 8:2 fluorotelomer alcohol (8:2 FTOH), have shown that they can undergo indirect photolysis, primarily driven by hydroxyl radicals. nih.gov The presence of substances like nitrate (B79036) can promote photolysis, while dissolved organic carbon can inhibit it. morressier.com The photolysis of fluorinated pharmaceuticals has also been investigated, revealing that different fluorinated functional groups can lead to various degradation products, including fluoride (B91410) ions and other organofluorine compounds. nih.govacs.org Given that this compound contains C-H and C-OH bonds, it is plausible that it could be susceptible to attack by photochemically generated reactive species like hydroxyl radicals. However, without experimental data, the specific products and rates of photolysis for this diol remain speculative.

Biotic Transformation Pathways and Microbial Metabolism

The transformation of xenobiotics by microorganisms is a key process in their environmental fate.

General Principles of Fluorinated Compound Biotransformation: The strong carbon-fluorine bond makes many highly fluorinated compounds resistant to microbial degradation. dntb.gov.ua However, polyfluoroalkyl substances, which contain both fluorinated and non-fluorinated parts, are generally more susceptible to microbial attack than their perfluorinated counterparts. nih.gov Microorganisms have been shown to metabolize a variety of fluorinated compounds, including fluorinated drugs and pesticides. dntb.gov.uaresearchgate.netnih.govnih.gov These biotransformations can involve a range of enzymatic reactions, including oxidation, reduction, and hydrolysis. nih.gov

Assessment of Metabolic Fates in Aquatic and Terrestrial Systems for Fluorinated Alcohols and Diols

Direct studies on the microbial metabolism of this compound are not available. However, research on other fluorinated alcohols and non-fluorinated diols can provide insights into potential metabolic pathways.

For example, the metabolism of non-fluorinated propane-1,2-diol by bacteria like Flavobacterium has been shown to proceed via an oxidase-initiated pathway under aerobic conditions, leading to pyruvate. nih.gov Under microaerophilic conditions, a diol dehydrase can convert it to propionaldehyde. nih.gov The biotransformation of 1,3-propanediol (B51772) derivatives has also been demonstrated using Bacillus species. numberanalytics.com

In the context of fluorinated alcohols, the biodegradation of fluorotelomer alcohols (FTOHs) has been studied more extensively. Aerobic conditions generally promote faster degradation of FTOHs compared to anaerobic conditions. morressier.com The metabolism of FTOHs can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs). morressier.com The specific microbial communities present, along with environmental factors like nutrient availability and redox conditions, significantly influence the transformation pathways and products. morressier.com Given that this compound possesses hydroxyl groups, it is conceivable that microbial alcohol dehydrogenases could potentially initiate its metabolism, although the high degree of fluorination would likely impact the reaction rate and subsequent steps.

Role as Potential Transformation Products of Per- and Polyfluoroalkyl Substances (PFAS) Precursors

Many PFAS in the environment are "precursor" compounds that can be transformed into more stable perfluoroalkyl acids (PFAAs). nih.gov

The formation of this compound from the degradation of larger PFAS precursors has not been specifically documented in the reviewed literature. The degradation of various PFAS precursors, such as fluorotelomer alcohols and sulfonamides, is known to lead to the formation of PFCAs and perfluoroalkane sulfonic acids (PFSAs). morressier.comnih.gov For example, the atmospheric oxidation of FTOHs is a known source of PFCAs. dioxin20xx.org

One potential precursor to hexafluoropropane derivatives is hexafluoropropylene oxide (HFPO) and its oligomers, such as GenX. nih.govnih.gov Studies on the degradation of GenX have shown that it can be broken down through processes like VUV photolysis and reaction with thermally activated persulfate, leading to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA). nih.govnih.gov It is plausible that under certain degradation scenarios of larger and more complex PFAS, intermediate products with a hexafluoropropane backbone could be formed, which might then be further transformed into diols. However, this remains a hypothetical pathway without direct experimental evidence.

Comparative Analysis with Known PFAS Degradation Products (e.g., hexafluoroacetone (B58046) hydrate)

A relevant compound for comparison is hexafluoroacetone, which exists in equilibrium with its hydrate (B1144303), 1,1,1,3,3,3-hexafluoropropane-2,2-diol , in the presence of water. verifiedmarketresearch.com It is important to distinguish this geminal diol from the vicinal diol that is the subject of this article (this compound).

Hexafluoroacetone is a highly reactive gas that readily forms a stable, acidic hydrate. nih.govverifiedmarketresearch.com This hydrate, a geminal diol, is structurally different from the vicinal 1,2-diol. While both are hexafluoropropane diols, their chemical properties and, consequently, their environmental fate and transformation pathways are expected to differ.

Hexafluoroacetone itself is used in the synthesis of other chemicals, including hexafluoroisopropanol. verifiedmarketresearch.com Its high reactivity with water to form the stable hydrate suggests that in aqueous environments, the diol form will predominate. verifiedmarketresearch.com Information on the environmental degradation of hexafluoroacetone or its hydrate is scarce.

A comparative analysis highlights the importance of the specific isomerism. The stability and reactivity of the C-C bond between the two hydroxyl-bearing carbons in the 1,2-diol, versus the geminal diol structure of the hydrated ketone, would likely lead to different degradation products and rates. Without direct experimental data for this compound, a detailed comparative analysis remains speculative.

Table of Potential Transformation Pathways of Analogous Compounds

| Compound/Class | Transformation Process | Key Findings/Products | Citation(s) |

|---|---|---|---|

| 8:2 Fluorotelomer Alcohol | Aqueous Photolysis | Indirect photolysis via •OH radicals; products include 8:2 fluorotelomer aldehyde, 8:2 FTCA, and PFOA. | nih.gov |

| Fluorinated Pharmaceuticals | Aqueous Photolysis | Degradation to fluoride and other organofluorine products, dependent on the fluorine motif. | nih.govacs.org |

| Fluorotelomer Alcohols | Microbial Biotransformation | Aerobic degradation is generally faster than anaerobic; can form PFCAs. | morressier.com |

| Propane-1,2-diol (non-fluorinated) | Bacterial Metabolism | Aerobic: oxidation to pyruvate. Microaerophilic: conversion to propionaldehyde. | nih.gov |

| Hexafluoropropylene Oxide Dimer Acid (GenX) | VUV Photolysis/Persulfate Oxidation | Degradation to smaller fluorinated acids like TFA and PFPrA. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.